molecular formula C9H10BrLi4N2O15P3 B12672560 Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt CAS No. 93882-11-2

Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt

Cat. No.: B12672560
CAS No.: 93882-11-2
M. Wt: 586.9 g/mol
InChI Key: HXXSHFKMXFTEJG-JFSFQOOPSA-J
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Description

Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt is a chemical compound with the molecular formula C9H14BrN2O15P3.4Li and a molecular weight of 586.77 g/mol. This compound is a derivative of uridine triphosphate, where a bromine atom is substituted at the 5-position of the uridine base. It is commonly used in biochemical and pharmaceutical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt typically involves the phosphorylation of 5-bromouridine. The process includes the following steps:

    Bromination: Uridine is brominated at the 5-position using bromine or a brominating agent.

    Phosphorylation: The brominated uridine is then phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.

    Lithium Salt Formation: The final step involves the conversion of the phosphorylated product to its tetralithium salt form by treating it with lithium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Phosphorylation/Dephosphorylation: The triphosphate group can be modified through phosphorylation or dephosphorylation reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triphosphate group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Phosphorylation/Dephosphorylation: Reagents like ATP, ADP, and specific kinases or phosphatases are used.

    Hydrolysis: Conditions include acidic or basic environments, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted uridine derivatives.

    Phosphorylation/Dephosphorylation: Products include mono-, di-, and triphosphate derivatives.

    Hydrolysis: Products include uridine monophosphate and inorganic phosphate.

Scientific Research Applications

Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in nucleotide synthesis and modification studies.

    Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a diagnostic tool.

    Industry: Utilized in the production of nucleotide-based pharmaceuticals and biochemical assays.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleotide receptors and enzymes. It acts as a substrate for various kinases and phosphatases, influencing nucleotide metabolism and signaling pathways. The bromine substitution at the 5-position enhances its binding affinity and specificity for certain molecular targets, such as P2Y receptors .

Comparison with Similar Compounds

Similar Compounds

    Uridine 5’-(tetrahydrogen triphosphate), 4-thio-, tetralithium salt: Similar structure but with a sulfur atom at the 4-position instead of bromine.

    Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt: Similar structure but with a deoxyribose sugar instead of ribose.

Uniqueness

Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt is unique due to its bromine substitution, which imparts distinct chemical and biological properties. This modification enhances its stability and binding affinity, making it a valuable tool in biochemical and pharmaceutical research.

Properties

CAS No.

93882-11-2

Molecular Formula

C9H10BrLi4N2O15P3

Molecular Weight

586.9 g/mol

IUPAC Name

tetralithium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H14BrN2O15P3.4Li/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,5-,6-,8-;;;;/m1..../s1

InChI Key

HXXSHFKMXFTEJG-JFSFQOOPSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br

Origin of Product

United States

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